2-(Dibenzylamino)propane-1,3-diol

Overview

Description

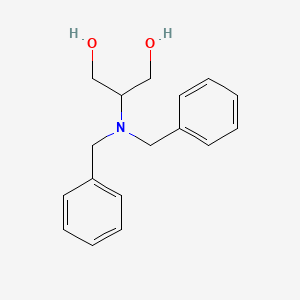

“2-(Dibenzylamino)propane-1,3-diol” is a chemical compound with the molecular formula C17H21NO2 . It has a molecular weight of 271.35 g/mol . It is used in research and has been identified as a disulfide-reducing agent .

Synthesis Analysis

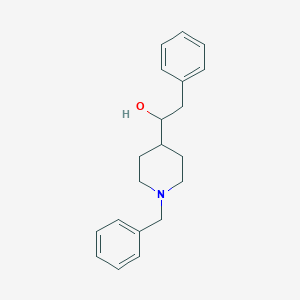

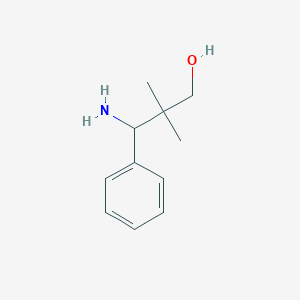

The synthesis of disulfide-reducing agents such as 2-(dibenzylamino)propane-1,3-dithiol (DPDT) and 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT) has been reported from serinol and methyl serinol, respectively . The synthesis process involves a two-step strategy where the amino group is chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .

Molecular Structure Analysis

The molecular structure of “2-(Dibenzylamino)propane-1,3-diol” includes 20 heavy atoms, 12 aromatic heavy atoms, 7 rotatable bonds, 2 hydroxyl groups, and a molar refractivity of 80.34 . The structure also includes 2 six-membered rings .

Physical And Chemical Properties Analysis

“2-(Dibenzylamino)propane-1,3-diol” has a number of physical and chemical properties. It has a high gastrointestinal absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP2D6 . Its Log Po/w (iLOGP) is 2.54, indicating its lipophilicity . It is soluble, with a solubility of 0.502 mg/ml or 0.00185 mol/l .

Scientific Research Applications

1. Disulfide-Reducing Agents

- Summary of Application: 2-(Dibenzylamino)propane-1,3-dithiol (DPDT) is synthesized from serinol and used as a disulfide-reducing agent. It shows greater stability than its counterpart synthesized from methyl serinol .

- Methods of Application: The effectiveness of DPDT as a reducing agent was evaluated in both liquid and solid phases .

- Results: The reducing capacity of DPDT was found to be comparable to that of DTT .

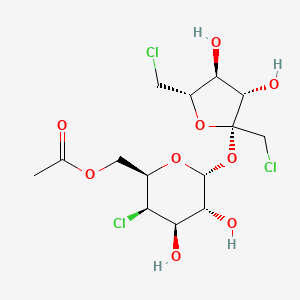

2. Glycerol Transformation

- Summary of Application: Glycerol, a three-carbon feedstock, is transformed into high-value tonnage chemicals such as propanediols, propanols, and ethylene glycol through sustainable processes such as oxidation, dehydration, hydrogenolysis, steam reforming, carboxylation, acetalization, esterification, and chlorination .

- Methods of Application: The selective hydrogenolysis of glycerol to 1,3-propanediol is performed in both liquid phase and vapor phase reaction processes .

- Results: The chapter focuses on the significant progress in the development of the catalytic materials for glycerol hydrogenolysis .

3. Production of 1,3-Propanediol

- Summary of Application: The catalytic conversion of glycerol, a byproduct of biodiesel manufacture, into value-added 1,3-propanediol has shown high potential .

- Methods of Application: The process involves the catalytic conversion of glycerol .

- Results: 1,3-propanediol is widely used in solvents, cosmetics, cleaning products, pharmaceutical industries, and organic synthesis intermediates .

4. Synthesis of Aliphatic Cyclic Carbonate Monomers

- Summary of Application: 2-Amino-1,3-propane diols serve as a versatile platform for the synthesis of aliphatic cyclic carbonate monomers .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of this application are not specified in the source .

5. Component in Polyurethane Dispersions

- Summary of Application: 1,3-Propanediol (PDO), which can be derived from 2-(Dibenzylamino)propane-1,3-diol, is used as a diol component in polyurethane dispersions derived from fatty acid-derived polyester polyols .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The results or outcomes of this application are not specified in the source .

6. Synthesis of Disulfide-Reducing Agents

- Summary of Application: 2-(Dibenzylamino)propane-1,3-dithiol (DPDT) and 2-(dibenzylamino)-2-methylpropane-1,3-dithiol (DMPDT) are synthesized from serinol and methyl serinol, respectively, and used as disulfide-reducing agents .

- Methods of Application: The effectiveness of DPDT as a reducing agent was evaluated in both liquid and solid phases .

- Results: The reducing capacity of DPDT was found to be comparable to that of DTT .

properties

IUPAC Name |

2-(dibenzylamino)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-13-17(14-20)18(11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10,17,19-20H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYRDQXZVIHUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451842 | |

| Record name | 2-(dibenzylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dibenzylamino)propane-1,3-diol | |

CAS RN |

246232-73-5 | |

| Record name | 2-(dibenzylamino)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)